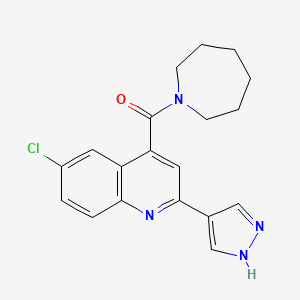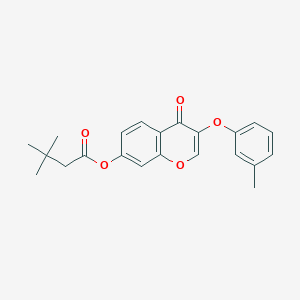![molecular formula C14H8Cl2N2O2S B5149005 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)
5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one, also known as DCFMT, is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In
科学研究应用
5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to have a wide range of applications in scientific research. One of the most promising applications is in the field of medicine. Research has shown that 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, it has been found to have anti-viral properties against several viruses, including HIV and herpes simplex virus.
作用机制
The mechanism of action of 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, it has been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling.
Biochemical and Physiological Effects:
5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases. 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has also been found to increase the activity of antioxidant enzymes, which help to protect cells from oxidative damage. In addition, it has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and are involved in the development of various diseases, including cancer.
实验室实验的优点和局限性
5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. It has also been found to have low toxicity, making it a safe compound to work with. However, there are also some limitations to using 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one in lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one. One area of interest is in the development of 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the development of 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one-based materials for various applications, including catalysis and sensing. Finally, further research is needed to fully understand the mechanism of action of 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one and its potential applications in various fields.
Conclusion:
In conclusion, 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in medicine, agriculture, and material science. It has anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are some limitations to using 5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one in lab experiments, it has several advantages and holds promise for future research in various fields.
合成方法
5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzaldehyde and 2-furylacetic acid with thiosemicarbazide in the presence of a catalyst. The resulting product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.
属性
IUPAC Name |
(5E)-2-amino-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-9-3-1-2-8(12(9)16)10-5-4-7(20-10)6-11-13(19)18-14(17)21-11/h1-6H,(H2,17,18,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVFEVMHECXJOH-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)



![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)